molecular formula C11H20Cl2N2O3 B13045331 (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl

(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13045331
M. Wt: 299.19 g/mol
InChI Key: ZXDFDUYTGXJQFW-YCBDHFTFSA-N
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Description

(1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl is a chemical compound characterized by the presence of three methoxy groups attached to a phenyl ring, an ethane backbone, and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.

    Resolution: The resulting racemic mixture is resolved to obtain the (1S)-enantiomer.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reductive amination processes, followed by chromatographic techniques for enantiomeric resolution. The reaction conditions are optimized to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.

    Reduction: Reduction reactions can further reduce the amine groups to form secondary or tertiary amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated derivatives.

Mechanism of Action

The mechanism of action of (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness:

    Structural Uniqueness: The presence of both amine groups and methoxy groups in (1S)-1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine 2HCl provides unique reactivity and interaction profiles.

    Functional Uniqueness: Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it distinct from other similar compounds.

Properties

Molecular Formula

C11H20Cl2N2O3

Molecular Weight

299.19 g/mol

IUPAC Name

(1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H18N2O3.2ClH/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;;/h4-5,8H,6,12-13H2,1-3H3;2*1H/t8-;;/m1../s1

InChI Key

ZXDFDUYTGXJQFW-YCBDHFTFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H](CN)N.Cl.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CN)N.Cl.Cl

Origin of Product

United States

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